

Comparative Analysis of TP-5801 TFA Cross-Reactivity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Inhibition Profile of **TP-5801 TFA** and its Alternatives

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of **TP-5801 TFA**, a potent inhibitor of the non-receptor tyrosine kinase TNK1. By examining its performance against a panel of kinases alongside other known TNK1 inhibitors, this document aims to equip researchers with the necessary data to make informed decisions for their drug discovery and development projects.

Executive Summary

TP-5801 TFA is a highly potent and selective inhibitor of TNK1, demonstrating an IC50 of 1.40 nM in biochemical assays.[1] Cross-reactivity studies reveal a favorable selectivity profile with minimal off-target effects at concentrations effective for TNK1 inhibition. This guide presents a comparative analysis of **TP-5801 TFA** with other compounds known to inhibit TNK1, including TP-5809, XMD8-92, and CZC-25146, to provide a broader context for its utility as a research tool and potential therapeutic agent.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the quantitative data on the inhibitory activity of **TP-5801 TFA** and its comparators against their primary target, TNK1, and a selection of off-target kinases. This allows for a direct comparison of potency and selectivity.



Table 1: Potency against Primary Target TNK1

Compound	IC50 / Kd (nM)	Assay Type	
TP-5801 TFA	1.40 (IC50)	Biochemical Kinase Assay	
TP-5809	1.5 (IC50)	Biochemical Kinase Assay	
XMD8-92	890 (Kd)	Competition Binding Assay	
CZC-25146	Inhibits TNK1 (IC50 not specified)	Kinase Activity Assay	

Table 2: Cross-Reactivity and Selectivity Data



Kinase Target	TP-5801 TFA (% Inhibition @ 300 nM)	XMD8-92 (Kd in nM)	CZC-25146 (Inhibited Kinases)
TNK1	~99%	890	Yes
Aurora A	-	-	-
ACK1 (TNK2)	Significant Inhibition	-	-
AAK1	Modest Inhibition	-	-
GAK	Modest Inhibition	-	Yes
ERK5 (BMK1)	-	80	-
BRD4	-	190	-
DCAMKL2	-	190	-
PLK4	-	600	Yes
LRRK2	-	-	Yes (IC50 ~5-7 nM)
CAMKK2	-	-	Yes
PIP4K2C	-	-	Yes
A dash (-) indicates that data was not readily available in the public domain.			

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to determine kinase inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.



Protocol:

- Reaction Setup: Purified recombinant kinase is incubated with a specific substrate peptide and a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
- Compound Addition: The test compound (e.g., TP-5801 TFA) is serially diluted to a range of concentrations and added to the reaction mixture.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled ATP variant (e.g., [y-33P]ATP).
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated relative to a control (DMSO vehicle) for each compound concentration. IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

Protocol:

- Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of the test compound.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well. This reagent lyses the cells and generates a luminescent



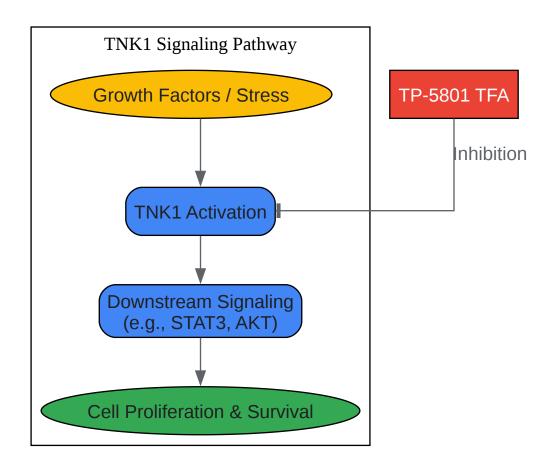
signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

 Data Analysis: The luminescent signal is measured using a plate reader. The results are normalized to untreated control cells, and IC50 values are calculated from the resulting dose-response curves.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the context and methodologies described, the following diagrams are provided.







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References

• 1. researchgate.net [researchgate.net]



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